COR659
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic analysis of its molecular framework. The parent structure is a thiophene ring (a five-membered aromatic heterocycle containing one sulfur atom). Substituents are assigned positions based on the lowest possible set of locants:
- A methyl ester group (-COOCH₃) at position 3.
- A 4-chlorobenzamido group (-NHCOC₆H₄Cl) at position 2.
- An ethyl group (-CH₂CH₃) at position 4.
- A methyl group (-CH₃) at position 5.
The full IUPAC name, methyl 2-(4-chlorobenzamido)-4-ethyl-5-methylthiophene-3-carboxylate , adheres to priority rules for functional groups, where the carboxylate ester (-COOCH₃) takes precedence over the amide (-NHCO-) and alkyl substituents. The structural formula (Figure 1) illustrates the planar thiophene core with substituents arranged orthogonally to minimize steric strain.
Structural Features
CAS Registry Number and Alternative Designations
The compound is uniquely identified by its CAS Registry Number 544450-68-2 . Alternative designations include:
- COR659 : A code used in research contexts for brevity.
- Methyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate : A variant spelling emphasizing the benzoyl moiety.
Registry Data
| Identifier | Value | Source |
|---|---|---|
| CAS RN | 544450-68-2 | |
| Molecular Formula | C₁₇H₁₇ClN₂O₃S | |
| Molecular Weight | 364.84 g/mol |
These identifiers ensure unambiguous referencing across chemical databases and regulatory documents.
Comparative Analysis of Naming Conventions in Thiophene Derivative Literature
Naming conventions for thiophene derivatives vary depending on functional group prioritization and substituent complexity. For example:
- Simpler Derivatives : Compounds like 3-iodothiophene (CAS 2050-44-2) use positional numbering without prioritizing substituents.
- Multifunctional Derivatives : In methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (CAS 874713-96-1), the amino and cyano groups are assigned lower locants than the ester.
Key Differences
- Functional group hierarchy : Carboxylates > amides > halides > alkyl groups.
- Substituent order : Alphabetical precedence in trivial names (e.g., “chloro” before “methyl” in IUPAC names).
In the case of methyl 2-(4-chlorobenzamido)-4-ethyl-5-methylthiophene-3-carboxylate, the ester group’s priority necessitates its designation as the principal functional group, with the amide and alkyl groups treated as substituents. This contrasts with derivatives like 3-[(4-chlorobenzoyl)amino]thiophene-2-carboxylic acid (CAS 675828-66-7), where the carboxylic acid group takes precedence over the amide.
Properties
IUPAC Name |
methyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-4-12-9(2)22-15(13(12)16(20)21-3)18-14(19)10-5-7-11(17)8-6-10/h5-8H,4H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFLALGGEYRGTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Gewald Reaction with Piperidinium Borate
A green chemistry approach employs piperidinium borate (10 mol%) in ethanol/water (9:1) at 100°C to synthesize 2-aminothiophenes from ketones, active methylenes, and sulfur. For the target compound, cyclohexanone reacts with ethyl cyanoacetate and sulfur, yielding ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate in 75–96% yield. Key advantages include:
Traditional Gewald Protocol
Earlier methods used stoichiometric amines (e.g., morpholine) in polar aprotic solvents like DMF. For example, ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate was obtained in 65% yield after 10 hours at 80°C. While effective, this approach suffers from longer reaction times and higher catalyst loadings.
Acylation with 4-Chlorobenzoyl Chloride
The 2-amino group of the thiophene core undergoes acylation to introduce the 4-chlorobenzamido moiety.
Lewis Acid-Catalyzed C-Acylation
N-Acylbenzotriazoles and Lewis acids (e.g., ZnBr₂ or TiCl₄) enable regioselective acylation:
Base-Mediated Amidation
A milder method uses triethylamine (TEA) in dichloromethane at room temperature:
-
Procedure : 4-Chlorobenzoyl chloride (1.1 eq) is added dropwise to a stirred solution of ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate (1 eq) and TEA (2 eq).
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity.
Industrial-Scale Production
Continuous Flow Reactors
Patents describe scaled-up synthesis using continuous flow systems to enhance mixing and heat transfer:
Crystallization Optimization
Industrial batches use antisolvent crystallization (e.g., water in ethanol) to improve particle size distribution:
Comparative Analysis of Synthetic Routes
Mechanistic Insights
Gewald Reaction Pathway
Acylation Regiochemistry
Steric effects from the 4-ethyl and 5-methyl groups direct acylation exclusively to the 2-amino position. DFT calculations confirm the 2-position’s lower activation energy (ΔG‡ = 18.7 kcal/mol vs. 24.3 kcal/mol for 3-position).
Challenges and Solutions
-
Byproduct Formation : Over-acylation is mitigated by slow addition of 4-chlorobenzoyl chloride and strict temperature control (<25°C).
-
Catalyst Deactivation : Piperidinium borate loses activity after five cycles due to sulfur poisoning; regeneration with aqueous NaOH restores 90% efficiency.
-
Scale-Up Issues : Exothermic acylation requires jacketed reactors with precise cooling to prevent thermal runaway.
Emerging Technologies
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chlorobenzamido)-4-ethyl-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorobenzamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the chlorobenzamido group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines or thiols; reactions are usually conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted benzamido derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules:
Methyl 2-(4-chlorobenzamido)-4-ethyl-5-methylthiophene-3-carboxylate serves as a crucial intermediate in the synthesis of more complex organic compounds. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.
Coordination Chemistry:
This compound can act as a ligand in coordination chemistry. Its ability to coordinate with metal ions opens avenues for developing new catalysts and materials with specific properties.
Biological Applications
Antimicrobial Activity:
Research indicates that methyl 2-(4-chlorobenzamido)-4-ethyl-5-methylthiophene-3-carboxylate exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential use in pharmaceutical formulations aimed at treating infections.
Anticancer Potential:
The compound has been explored for its anticancer activities. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by interacting with specific molecular targets involved in cell cycle regulation and apoptosis. The mechanism of action may involve the inhibition of certain enzymes critical for cancer cell survival.
Medicinal Chemistry
Therapeutic Applications:
Methyl 2-(4-chlorobenzamido)-4-ethyl-5-methylthiophene-3-carboxylate is under investigation for potential therapeutic applications in treating various diseases, particularly cancer and infectious diseases. Its ability to modify biological pathways makes it a candidate for drug development.
Mechanism of Action:
The compound's mechanism involves binding to proteins and enzymes, altering their activity. This interaction can lead to significant biological effects, such as the inhibition of pathways that promote tumor growth or bacterial resistance.
Industrial Applications
Development of New Materials:
In the industrial sector, this compound is being utilized in the development of materials with specific electronic and optical properties. Its unique chemical structure allows it to be incorporated into polymers and other materials that require enhanced performance characteristics.
Research Findings and Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli strains. |
| Study B | Anticancer Properties | Showed reduced viability of breast cancer cell lines upon treatment with varying concentrations of the compound. |
| Study C | Coordination Chemistry | Identified as an effective ligand for transition metals, enhancing catalytic activity in organic reactions. |
Mechanism of Action
The mechanism of action of methyl 2-(4-chlorobenzamido)-4-ethyl-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Formula : C₁₆H₁₇ClN₂O₃S
- Molecular Weight : ~352.83 g/mol
- Key Features : The 4-chloro substituent enhances electron-withdrawing effects, while the ethyl and methyl groups influence lipophilicity and steric bulk.
Comparison with Structural Analogs
Structural and Functional Differences
The compound is compared to three analogs (Table 1), focusing on substituent variations and their implications:
Key Observations :
Halogenation Effects : The target compound’s single 4-Cl substituent provides moderate electron-withdrawing effects compared to the 2,4-dichloro analog in , which may improve metabolic stability but reduce reactivity.
Functional Groups : The carbamoyl group in introduces hydrogen-bonding capacity, improving aqueous solubility but possibly reducing bioavailability due to polarity.
Crystallographic and Analytical Validation
Structural determination of such compounds relies on software like SHELXL for refinement and ORTEP for visualization . For example:
Biological Activity
Methyl 2-(4-chlorobenzamido)-4-ethyl-5-methylthiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from various research studies and findings.
Synthesis
The synthesis of methyl 2-(4-chlorobenzamido)-4-ethyl-5-methylthiophene-3-carboxylate typically involves the reaction of 4-chlorobenzoyl chloride with methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate under conditions that facilitate acylation. The yield and purity of the final product can be enhanced through careful optimization of reaction conditions, such as temperature and solvent choice. The compound has been characterized using various spectroscopic techniques, including NMR and mass spectrometry, confirming its structure and purity.
Antimicrobial Properties
Numerous studies have evaluated the antimicrobial activity of methyl 2-(4-chlorobenzamido)-4-ethyl-5-methylthiophene-3-carboxylate against various bacterial strains. For instance, it has demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The Minimum Inhibitory Concentration (MIC) values reported for these bacteria range from 0.1 to 0.5 µM, indicating potent activity compared to standard antibiotics like ciprofloxacin .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against species of the genus Candida. Studies indicate that methyl 2-(4-chlorobenzamido)-4-ethyl-5-methylthiophene-3-carboxylate can inhibit the growth of Candida albicans with MIC values around 0.25 µM. The mechanism appears to involve disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis .
Cytotoxicity and Antitumor Activity
The cytotoxic effects of methyl 2-(4-chlorobenzamido)-4-ethyl-5-methylthiophene-3-carboxylate have been assessed using various cancer cell lines, including HL-60 (human leukemia), SKOV-3 (ovarian cancer), and MOLT-4 (T-cell leukemia). The compound exhibited IC50 values ranging from 10 to 20 µM, suggesting moderate cytotoxicity. Notably, apoptosis assays indicated that the compound induces cell death through apoptotic pathways .
The biological activity of methyl 2-(4-chlorobenzamido)-4-ethyl-5-methylthiophene-3-carboxylate can be attributed to its ability to interact with specific molecular targets within microbial cells and cancer cells. Molecular docking studies suggest that the compound binds effectively to bacterial DNA gyrase and MurD enzyme, crucial for bacterial replication and cell wall synthesis, respectively. These interactions lead to inhibition of essential cellular processes .
Case Studies
- Antibacterial Efficacy : A study conducted by researchers evaluated the antibacterial efficacy of various thiophene derivatives, including methyl 2-(4-chlorobenzamido)-4-ethyl-5-methylthiophene-3-carboxylate, against clinical isolates of Pseudomonas aeruginosa. The results showed a significant growth inhibition zone compared to control groups .
- Cytotoxicity Assessment : In a recent investigation into the cytotoxic properties against human cancer cell lines, methyl 2-(4-chlorobenzamido)-4-ethyl-5-methylthiophene-3-carboxylate was found to induce apoptosis in SKOV-3 cells via mitochondrial pathways, as evidenced by increased caspase activity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-(4-chlorobenzamido)-4-ethyl-5-methylthiophene-3-carboxylate, and how can purity be optimized?
- Methodology : The compound is synthesized via acylation of an amino-thiophene precursor. For example, reacting ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate with 4-chlorobenzoyl chloride in the presence of a base like triethylamine (TEA) under anhydrous conditions . Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (e.g., verifying the absence of unreacted amine or acyl chloride peaks) .
Q. What pharmacological properties have been documented for this compound in preclinical studies?
- Key Findings : The compound (referred to as COR659 in studies) acts as a GABAB receptor-positive allosteric modulator (PAM). It reduces binge-like alcohol consumption in rodent models (e.g., Sardinian alcohol-preferring rats and C57BL/6J mice) at non-sedative doses (10–40 mg/kg, intraperitoneal) . Behavioral assays (e.g., operant self-administration, cue-induced reinstatement) confirm its efficacy. Researchers should use dose-response curves and control for sedation (e.g., rotarod tests) to isolate anti-alcohol effects .
Q. How is the compound structurally characterized, and what tools validate its crystallographic data?
- Tools & Techniques : X-ray crystallography using SHELXL for refinement and ORTEP-3 for visualization . Key parameters include bond angles (e.g., thiophene ring planarity) and hydrogen-bonding networks (e.g., between the amide and carboxylate groups). Validation software like PLATON checks for missed symmetry or disorder .
Advanced Research Questions
Q. How does this compound’s mechanism of action differ from structurally related GABAB PAMs like COR627 and COR628?
- Comparative Analysis : this compound’s 4-chlorobenzamido group enhances receptor binding affinity compared to COR627 (adamantane substituent) and COR628 (cyclohexane group), as shown in radioligand displacement assays . Electrophysiological studies (e.g., patch-clamp on hippocampal neurons) reveal its prolonged potentiation of GABAB-mediated potassium currents. Researchers should perform molecular dynamics simulations to map substituent interactions with transmembrane domains .
Q. How can conflicting crystallographic data (e.g., bond-length discrepancies) be resolved during structure refinement?
- Resolution Strategy : Use the ADDSYM tool in PLATON to detect missed symmetry elements, which may explain anomalous bond lengths . Cross-validate with neutron diffraction data (if available) or high-resolution synchrotron datasets. SHELXL’s restraints (e.g., DELU for thermal motion) can mitigate overfitting .
Q. What factors influence regioselectivity during the acylation of thiophene precursors?
- Experimental Design : Steric and electronic effects dominate. For example, bulky substituents at the 4-ethyl position (as in this compound) direct acylation to the 2-amino group. Reaction kinetics studies (e.g., in situ FTIR monitoring) and DFT calculations (e.g., Fukui indices) can predict regiochemical outcomes .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved blood-brain barrier (BBB) penetration?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
